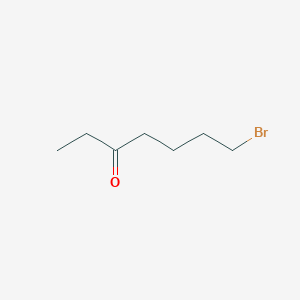
7-Bromoheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoheptan-3-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the seventh carbon of a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptan-3-one typically involves the bromination of heptan-3-one. One common method is the reaction of heptan-3-one with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoheptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of heptan-3-one derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Substitution: Heptan-3-one derivatives with different functional groups.
Reduction: 7-Bromoheptan-3-ol.
Oxidation: 7-Bromoheptanoic acid.
Scientific Research Applications
7-Bromoheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromoheptan-3-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromine atom can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
- 1-Bromoheptan-5-one
- 7-Bromo-3-heptanone
- 1-Bromo-5-heptanone
Comparison: 7-Bromoheptan-3-one is unique due to its specific bromination position and ketone functionalityFor instance, the position of the bromine atom influences the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
7-bromoheptan-3-one |
InChI |
InChI=1S/C7H13BrO/c1-2-7(9)5-3-4-6-8/h2-6H2,1H3 |
InChI Key |
KHSRQYUBJCVZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















